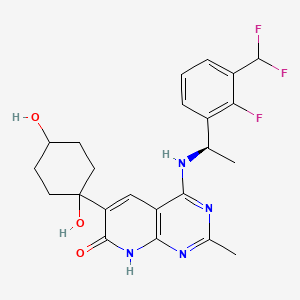
Sos1-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sos1-IN-7 is a potent inhibitor of the Son of Sevenless 1 (SOS1) protein, which plays a crucial role in the activation of the rat sarcoma virus (RAS) signaling pathway. This pathway is implicated in various human malignancies, making this compound a promising candidate for therapeutic interventions in RAS-driven cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sos1-IN-7 is synthesized through a series of chemical reactions involving pyridine-pyrimidine derivatives. The preparation method involves the use of specific reagents and catalysts under controlled conditions to achieve high purity and yield .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Sos1-IN-7 undergoes various chemical reactions, including substitution and addition reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, and bases. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products: The major products formed from these reactions are derivatives of this compound, which are evaluated for their inhibitory activity against the SOS1 protein .
Wissenschaftliche Forschungsanwendungen
Sos1-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the RAS signaling pathway and its role in cancer progression. In biology, this compound is employed to investigate the molecular mechanisms underlying cell proliferation and survival. In medicine, it holds potential as a therapeutic agent for treating RAS-driven cancers, such as lung and colorectal cancers .
Wirkmechanismus
Sos1-IN-7 exerts its effects by inhibiting the SOS1 protein, which is a guanine nucleotide exchange factor (GEF) for the RAS protein. By blocking the interaction between SOS1 and RAS, this compound prevents the activation of the RAS signaling pathway, thereby inhibiting cell proliferation and survival. This mechanism makes this compound a valuable candidate for targeting cancers with mutations in the RAS gene .
Vergleich Mit ähnlichen Verbindungen
- BAY-293
- BI-3406
- HM99462
Comparison: Sos1-IN-7 is unique in its high potency and selectivity for the SOS1 protein. Compared to similar compounds like BAY-293 and BI-3406, this compound exhibits a distinct binding mode and higher inhibitory activity. This makes it a more effective inhibitor of the SOS1 protein, offering greater potential for therapeutic applications .
Eigenschaften
Molekularformel |
C23H25F3N4O3 |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
4-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-6-(1,4-dihydroxycyclohexyl)-2-methyl-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H25F3N4O3/c1-11(14-4-3-5-15(18(14)24)19(25)26)27-20-16-10-17(23(33)8-6-13(31)7-9-23)22(32)30-21(16)29-12(2)28-20/h3-5,10-11,13,19,31,33H,6-9H2,1-2H3,(H2,27,28,29,30,32)/t11-,13?,23?/m1/s1 |
InChI-Schlüssel |
TWVXXNYGWUGIAX-FCBPISLCSA-N |
Isomerische SMILES |
CC1=NC2=C(C=C(C(=O)N2)C3(CCC(CC3)O)O)C(=N1)N[C@H](C)C4=C(C(=CC=C4)C(F)F)F |
Kanonische SMILES |
CC1=NC2=C(C=C(C(=O)N2)C3(CCC(CC3)O)O)C(=N1)NC(C)C4=C(C(=CC=C4)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



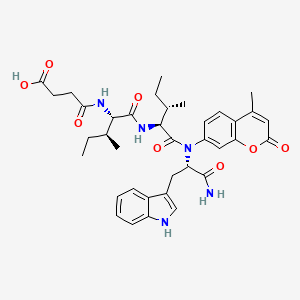
![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate](/img/structure/B12405715.png)
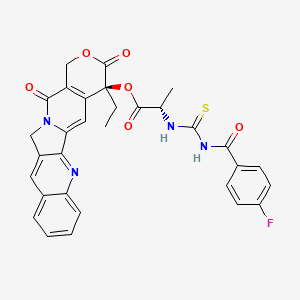
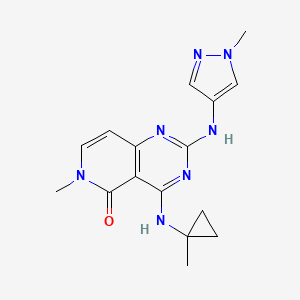


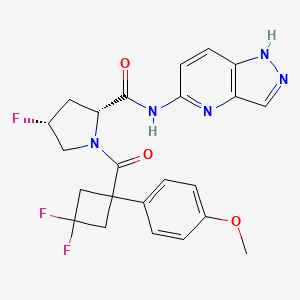
![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)


![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)

![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)
